Dihydrorhodamine 6G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

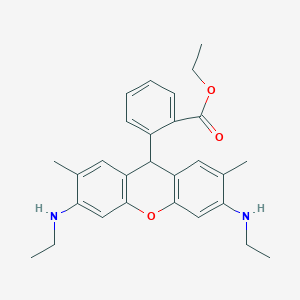

Dihydrorhodamine 6G (DHR 6G), also known as Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate, primarily targets reactive oxygen species (ROS) , including superoxide . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis .

Mode of Action

DHR 6G is a non-fluorescent compound that readily enters most cells . Once inside the cell, it is oxidized by ROS or cellular redox systems, transforming into the fluorescent Rhodamine 6G . This transformation allows for the detection of ROS within the cell .

Biochemical Pathways

The primary biochemical pathway affected by DHR 6G involves the detection of ROS. The oxidation of DHR 6G to Rhodamine 6G serves as an indicator of the presence and activity of ROS within the cell . This can be particularly useful in studying oxidative stress, inflammation, and other conditions where ROS are involved.

Pharmacokinetics

It is known that dhr 6g readily enters cells , suggesting efficient absorption and distribution. Once inside the cell, it undergoes metabolic transformation (oxidation) to become Rhodamine 6G .

Result of Action

The oxidation of DHR 6G results in the production of fluorescent Rhodamine 6G, which accumulates in mitochondrial membranes . This fluorescence allows for the visualization and quantification of ROS within the cell, providing a valuable tool for studying cellular oxidative processes.

Action Environment

The action of DHR 6G is influenced by the cellular environment, particularly the presence of ROS and the activity of cellular redox systems . The efficiency of DHR 6G oxidation may also be influenced by factors such as pH, temperature, and the presence of other cellular components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydrorhodamine 6G involves several stepsThe reaction conditions often require the use of organic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

Dihydrorhodamine 6G undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form fluorescent rhodamine 6G, which is used in detecting ROS.

Reduction: Reduction reactions can convert rhodamine 6G back to its non-fluorescent form.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include fluorescent rhodamine 6G and its various derivatives, which are used in a wide range of applications from biological imaging to chemical sensing .

Scientific Research Applications

Fluorescent Probes for Cellular Studies

Detection of Hydrogen Peroxide:

Dihydrorhodamine 6G is widely used as a probe for detecting hydrogen peroxide in biological systems. In a comparative study, DHR6G was evaluated alongside other probes for its effectiveness in detecting intracellular hydrogen peroxide levels in lung adenocarcinoma cells. The results indicated that while DHR6G could detect hydrogen peroxide, it exhibited weaker fluorescence intensity compared to dihydrorhodamine 123, suggesting limitations in its sensitivity for real-time detection .

Table 1: Comparison of Fluorescent Probes for Hydrogen Peroxide Detection

| Probe | Fluorescence Intensity | Sensitivity | Application Context |

|---|---|---|---|

| This compound | Moderate | Moderate | Intracellular detection |

| Dihydrorhodamine 123 | High | High | Intracellular detection |

| 2,7-Dichlorodihydrofluorescein diacetate | Moderate | Moderate | General oxidative stress detection |

Environmental Monitoring

Detection of Mercury Ions:

A recent study developed a new fluorescent probe based on a derivative of rhodamine 6G for detecting mercury ions (Hg²⁺) in water samples. The synthesized probe demonstrated high selectivity and sensitivity, allowing for effective analysis of tap and river water samples. The results were characterized using nuclear magnetic resonance and infrared spectroscopy, confirming the probe's potential for environmental monitoring .

Dosimetry Applications

Silicone-Based Radio-Fluorogenic Dosimeter:

this compound has been integrated into silicone-based dosimeters to enhance their radiological characteristics. A study demonstrated that the incorporation of DHR6G into a silicone elastomer resulted in a material that exhibited a linear increase in fluorescence intensity with radiation exposure (0-8 Gy). This characteristic makes it suitable for applications in quality assurance for image-guided radiation therapy .

Table 2: Characteristics of Silicone-Based Dosimeter with this compound

| Parameter | Value |

|---|---|

| Radiation Dose Range | 0 - 8 Gy |

| Fluorescence Stability | Up to 64 hours |

| Composition | DHR6G (2.2 × 10⁻³ wt%), Pyridine, Silicone Elastomer |

Single-Enzyme Kinetics Studies

Catalysis Observations:

this compound has been utilized in studies observing single-enzyme kinetics. When oxidized by horseradish peroxidase, DHR6G becomes fluorescent, allowing researchers to monitor enzyme activity at the single-molecule level. This application provides insights into enzyme kinetics and substrate interactions, which are crucial for understanding biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Rhodamine 6G: The parent compound, known for its strong fluorescence and use in similar applications.

Dihydrorhodamine 123: Another derivative used for detecting intracellular hydrogen peroxide.

Fluorescein: A widely used fluorescent dye with different spectral properties.

Uniqueness

Dihydrorhodamine 6G is unique due to its high sensitivity to ROS and its ability to penetrate cell membranes easily. This makes it particularly useful for studying oxidative stress in live cells .

Biological Activity

Dihydrorhodamine 6G (DHR 6G) is a fluorescent probe widely utilized in biological research, particularly for its role in detecting reactive oxygen species (ROS) and its applications in cancer therapy. This article provides a comprehensive overview of the biological activity of DHR 6G, including its mechanisms, cytotoxicity profiles, and relevant case studies.

DHR 6G is the reduced form of rhodamine 6G, characterized by the molecular formula C28H32N2O3 and a molecular weight of approximately 444.57 g/mol. It is nonfluorescent in its reduced state but readily enters cells, where it can be oxidized by ROS to produce the fluorescent rhodamine 6G. This property makes it an effective probe for monitoring oxidative stress within cells .

Detection of Reactive Oxygen Species

DHR 6G is particularly noted for its ability to detect superoxide and other ROS. Studies have shown that upon exposure to oxidative species, DHR 6G exhibits increased fluorescence intensity, allowing for real-time monitoring of oxidative stress in various cell types, including lung adenocarcinoma cells (SPC-A-1) and others .

Cytotoxicity and Anticancer Properties

Research has demonstrated that DHR 6G can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. A study highlighted that modifications in the anionic component of rhodamine derivatives could enhance their anticancer properties while reducing toxicity to healthy tissues. Specifically, certain formulations of DHR 6G were found to inhibit the proliferation of breast cancer cell lines without affecting normal cell viability .

Table: Cytotoxic Effects of this compound on Different Cell Lines

| Cell Line | Treatment Concentration | Viability (%) | Notes |

|---|---|---|---|

| Normal Fibroblasts | 10 µM | ~90 | Non-toxic |

| Breast Cancer Cells | 10 µM | ~40 | Significant inhibition observed |

| Lung Adenocarcinoma Cells | 25 µM | ~30 | Strong cytotoxic effect |

Case Studies Involving Dihydrorhodamine Assay

One notable application of DHR 6G is in diagnosing chronic granulomatous disease (CGD), where it serves as a crucial tool for assessing neutrophil function. A cohort study involving 173 patients with CGD utilized the dihydrorhodamine assay to confirm diagnoses based on flow cytometry results, demonstrating the compound's utility beyond mere detection of ROS .

Research Findings

Recent studies have expanded on the potential applications of DHR 6G in various fields:

- Cancer Research : The compound's ability to selectively target cancer cells while minimizing damage to normal tissues presents promising avenues for developing new chemotherapeutic agents .

- Radiation Therapy : DHR 6G has been incorporated into silicone-based dosimeters to enhance the monitoring of radiation exposure, demonstrating its versatility as both a biological probe and a practical tool in medical physics .

- Oxidative Stress Studies : Its use in detecting cellular hydrogen peroxide levels highlights its importance in studies related to oxidative stress and cellular metabolism .

Properties

IUPAC Name |

ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,27,29-30H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJYUNAFKYHMAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(C3=C(O2)C=C(C(=C3)C)NCC)C4=CC=CC=C4C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.